REACTION_CXSMILES
|
[N+:1]([C:4]1[C:14]([N+:15]([O-])=O)=[CH:13][C:12]2[CH:11]3[CH2:18][CH:7]([CH2:8][N:9]([C:19](=[O:24])[C:20]([F:23])([F:22])[F:21])[CH2:10]3)[C:6]=2[CH:5]=1)([O-])=O>CO.[OH-].[OH-].[Pd+2]>[NH2:1][C:4]1[C:14]([NH2:15])=[CH:13][C:12]2[CH:11]3[CH2:18][CH:7]([CH2:8][N:9]([C:19](=[O:24])[C:20]([F:23])([F:21])[F:22])[CH2:10]3)[C:6]=2[CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=2C3CN(CC(C2C=C1[N+](=O)[O-])C3)C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 2.5 hours the reaction was filtered through a Celite pad
|
Duration
|
2.5 h
|
Type
|
WASH
|
Details
|
rinsed with methanol (30 ml)
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to a light brown oil which
|
Type
|
CUSTOM
|
Details
|
crystallized (2.42 g, 96%)
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=2C3CN(CC(C2C=C1N)C3)C(C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |